-lambda~5~-phosphane CAS No. 89845-69-2](/img/structure/B14396097.png)
Oxo[bis(phenylethynyl)](2-phenylprop-1-en-1-yl)-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxobis(phenylethynyl)-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of multiple phenyl and ethynyl groups attached to a central phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxobis(phenylethynyl)-lambda~5~-phosphane typically involves the reaction of a phosphorus-containing precursor with phenylacetylene derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
Industrial production of Oxobis(phenylethynyl)-lambda~5~-phosphane may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality and yield. Advanced purification techniques, such as chromatography and recrystallization, are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Oxobis(phenylethynyl)-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The phenyl and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphine compounds. These products can be further utilized in various chemical applications.
Applications De Recherche Scientifique
Oxobis(phenylethynyl)-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of Oxobis(phenylethynyl)-lambda~5~-phosphane involves its interaction with molecular targets through its phosphorus center and phenyl groups. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its ethynyl groups also contribute to its reactivity and ability to participate in various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Triphenylphosphine: A widely used organophosphorus compound with three phenyl groups attached to a phosphorus atom.
Phenylphosphine: Contains a single phenyl group attached to phosphorus.
Diphenylphosphine: Contains two phenyl groups attached to phosphorus.
Uniqueness
Oxobis(phenylethynyl)-lambda~5~-phosphane is unique due to the presence of both phenyl and ethynyl groups, which impart distinct chemical and physical properties
Propriétés
Numéro CAS |
89845-69-2 |
|---|---|
Formule moléculaire |
C25H19OP |
Poids moléculaire |
366.4 g/mol |
Nom IUPAC |
2-[2-phenylethynyl(2-phenylprop-1-enyl)phosphoryl]ethynylbenzene |
InChI |
InChI=1S/C25H19OP/c1-22(25-15-9-4-10-16-25)21-27(26,19-17-23-11-5-2-6-12-23)20-18-24-13-7-3-8-14-24/h2-16,21H,1H3 |
Clé InChI |
SPDJOFBMOCKDDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=CP(=O)(C#CC1=CC=CC=C1)C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


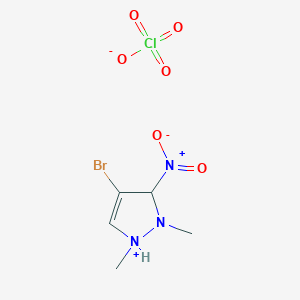

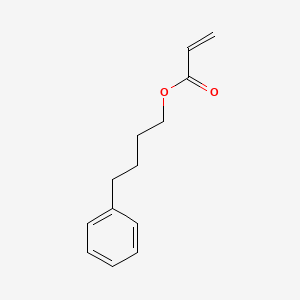
![(2,4-Diphenylpyrido[1,2-a][1,3]diazepin-5-yl)(phenyl)methanone](/img/structure/B14396036.png)
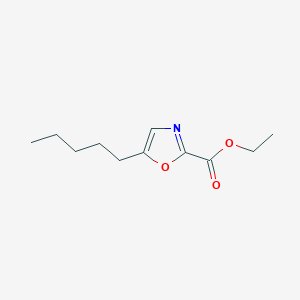
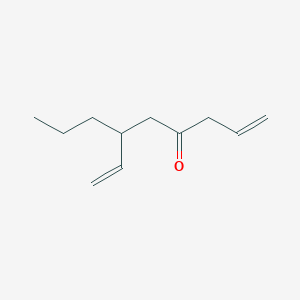
![9,9'-(Hexane-1,6-diyl)bis(9-borabicyclo[3.3.1]nonane)](/img/structure/B14396059.png)
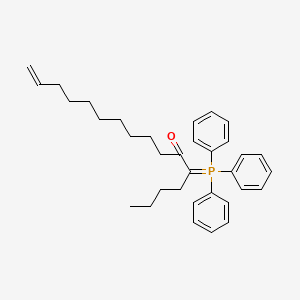
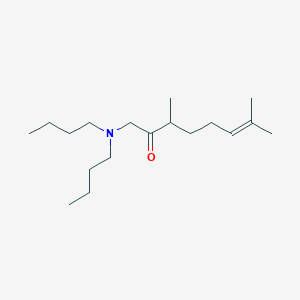
![Phenyl[3-(pyrrolidine-1-sulfonyl)pyridin-4-yl]methanol](/img/structure/B14396068.png)
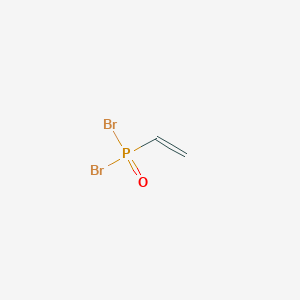
![2-Nitro-6-{[(2-phenylethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14396079.png)
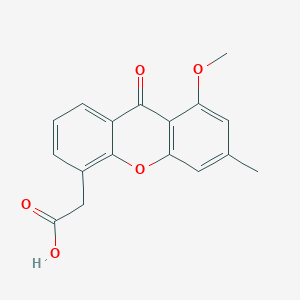
![7-(2,4,4-Trimethylpentan-2-yl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B14396094.png)
